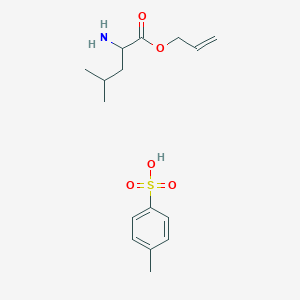
4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate is a compound that combines the structural features of 4-methylbenzenesulfonic acid and prop-2-enyl 2-amino-4-methylpentanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For the preparation of prop-2-enyl 2-amino-4-methylpentanoate, a common approach involves the esterification of 2-amino-4-methylpentanoic acid with prop-2-enol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid often employs continuous sulfonation processes to achieve high yields and purity. The process involves the use of advanced reactors and precise control of reaction parameters. For prop-2-enyl 2-amino-4-methylpentanoate, large-scale production may involve the use of batch reactors with optimized conditions for esterification.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Prop-2-enyl 2-amino-4-methylpentanoate can participate in:
Hydrolysis: Hydrolysis of the ester bond to yield 2-amino-4-methylpentanoic acid and prop-2-enol.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfones.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations. Prop-2-enyl 2-amino-4-methylpentanoate, on the other hand, can interact with biological molecules through its amino and ester functional groups, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group on the benzene ring.
Toluene-4-sulfonic acid: Another name for 4-methylbenzenesulfonic acid.
Prop-2-enyl 2-amino-4-methylbutanoate: Similar structure but with a different carbon chain length.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHIGJZWRNZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)

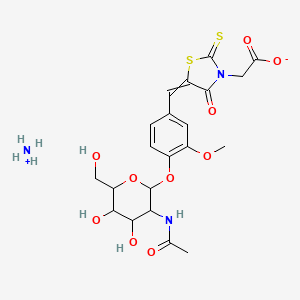
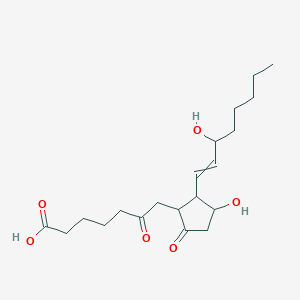
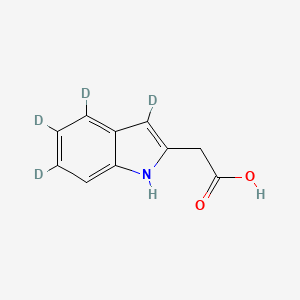

![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
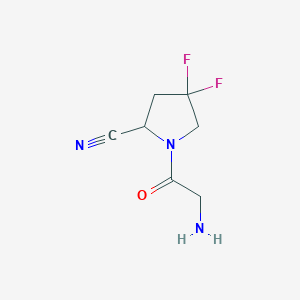


![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)
